4-Methylindole

Aryl hydrocarbon receptor Nuclear receptor pharmacology CYP1A1 induction

4-Methylindole (4-Me-indole, C₉H₉N, MW 131.17) is a methyl-substituted indole derivative in which the methyl group occupies the 4-position of the indole benzene ring. As a member of the mono-methylindole (MMI) series, it exhibits distinct electronic and steric properties that differentiate it from its positional isomers—3-methylindole (skatole), 5-methylindole, 6-methylindole, and 7-methylindole—as well as from the parent indole.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 16096-32-5
Cat. No. B103444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylindole
CAS16096-32-5
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC1=C2C=CNC2=CC=C1
InChIInChI=1S/C9H9N/c1-7-3-2-4-9-8(7)5-6-10-9/h2-6,10H,1H3
InChIKeyPZOUSPYUWWUPPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylindole (CAS 16096-32-5): Indole Scaffold with C4 Methyl Substitution


4-Methylindole (4-Me-indole, C₉H₉N, MW 131.17) is a methyl-substituted indole derivative in which the methyl group occupies the 4-position of the indole benzene ring . As a member of the mono-methylindole (MMI) series, it exhibits distinct electronic and steric properties that differentiate it from its positional isomers—3-methylindole (skatole), 5-methylindole, 6-methylindole, and 7-methylindole—as well as from the parent indole . The compound exists as a liquid at room temperature (melting point ~5 °C), in contrast to several positional isomers that are crystalline solids, and serves as a versatile synthetic building block for pharmaceutical intermediates, conducting polymers, and aryl hydrocarbon receptor (AhR) ligand studies .

4-Methylindole (CAS 16096-32-5): Why Methyl Position Dictates Biological and Synthetic Outcomes


Indole derivatives bearing methyl substitutions at different ring positions are not functionally interchangeable. The position of the methyl group fundamentally alters electron density distribution, steric accessibility, and molecular recognition by biological targets—translating into divergent receptor pharmacology, metabolic stability profiles, and regioselectivity in synthetic transformations . In the mono-methylindole series, 4-methylindole functions as a potent AhR agonist (EC₅₀ = 1.6–12.7 μM; EMAX = 134% relative to dioxin), whereas 3-methylindole acts as an antagonist (IC₅₀ = 19 μM), and 7-methylindole demonstrates markedly different metabolic activation and cytotoxicity profiles in human hepatocytes [1][2]. Additionally, the C4 methyl group directs electrophilic substitution regioselectivity differently than C5, C6, or C7 substitution, directly impacting the feasibility of downstream functionalization routes . Procurement decisions that ignore these position-specific differences risk selecting a compound with inappropriate pharmacology, incompatible reactivity, or misleading structure-activity relationship data [2].

4-Methylindole (CAS 16096-32-5): Quantitative Differentiation from Positional Isomers and In-Class Analogs


AhR Agonist Potency and Efficacy of 4-Methylindole Versus Positional Isomers

In a systematic evaluation of 22 methylated and methoxylated indoles using AZ-AHR transgenic reporter gene assays, 4-methylindole was identified as the most efficacious AhR agonist among all mono-methylindoles tested, with an EMAX of 134% relative to 5 nM 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). By comparison, 6-methylindole achieved 91% EMAX, 7-methoxyindole achieved 80% EMAX, and critically, 3-methylindole showed no agonist activity and instead functioned as an antagonist with IC₅₀ of 19 μM [1]. This represents a qualitative functional switch (agonist vs. antagonist) driven solely by methyl position.

Aryl hydrocarbon receptor Nuclear receptor pharmacology CYP1A1 induction

CYP3A4 Time-Dependent Inhibition: 4-Methylindole Demonstrates Lower Inactivation Efficiency

In a comparative study of seven methylindole analogs (1MI–7MI) using human liver microsomes, 4-methylindole exhibited intermediate to low CYP3A4 time-dependent inhibition (TDI) relative to other positional isomers. The TDI efficiency parameter (kinact/KI) for 4MI was 0.29 mL min⁻¹ μmol⁻¹, which is approximately 59% lower than 5MI (0.71) and 55% lower than 7MI (0.65) [1]. Additionally, CYP3A4 inhibition IC₅₀ values for 4-methylindole exceeded 40 μM in a separate study using benzyloxy-4-(trifluoromethyl)coumarin and 7-benzyloxyresorufin substrates, indicating weak reversible inhibition compared to 5-methylindole which showed IC₅₀ values of 18 and 9.3 μM [2].

Drug metabolism Cytochrome P450 Hepatotoxicity ADME-Tox

Reactive Metabolite Formation Ranking: 4-Methylindole Shows Intermediate Bioactivation Potential

GSH trapping studies in human liver microsomes revealed a clear rank order of reactive metabolite formation among methylindole analogs: 5MI > 7MI > 4MI > 6MI > 2MI > 3MI > 1MI (from highest to lowest GSH conjugate formation) [1]. 4-Methylindole occupies the middle of this distribution, producing lower levels of reactive metabolites than both 5MI and 7MI. Notably, this ranking did not correlate directly with intrinsic cytotoxicity in human hepatocytes—only 2MI exhibited measurable cytotoxicity (IC₅₀ = 306 μM), and 3MI cytotoxicity emerged only after GSH depletion [1].

Reactive metabolites GSH trapping Drug safety Metabolic activation

Physical Form and Handling Characteristics: Liquid 4-Methylindole Versus Solid Isomers

4-Methylindole is a liquid at room temperature with a melting point of 5 °C, distinguishing it from several positional isomers that are crystalline solids at standard laboratory conditions . Specifically, 5-methylindole is a solid with melting point of 58–62 °C, while 6-methylindole and 7-methylindole also exist as solids at ambient temperature . 3-Methylindole (skatole) melts at 95–98 °C. The liquid physical state of 4-methylindole may offer advantages in certain synthetic workflows where direct liquid dispensing or solvent-free reaction conditions are preferred.

Physical properties Formulation Handling Process chemistry

AhR Nuclear Translocation and CYP1A1 Promoter Binding Confirmation

Beyond reporter gene assays, 4-methylindole was one of two lead compounds (along with 7-methoxyindole) selected for advanced mechanistic characterization. Fluorescent immunohistochemistry confirmed that 4-methylindole induces substantial nuclear translocation of the AhR, and chromatin immunoprecipitation (ChIP) assays demonstrated enriched binding of AhR to the CYP1A1 promoter [1]. These orthogonal assays validate that the transcriptional activity observed in reporter assays corresponds to genuine receptor activation and DNA binding events. Binding pocket analysis further revealed that 4-methylindole and 7-methoxyindole can simultaneously bind to the AhR pocket and produce synergistic interactions [1].

Nuclear translocation Chromatin immunoprecipitation Mechanism of action AhR signaling

Volatility and Thermodynamic Properties: 4-Methylindole Boiling Point Comparison

The normal boiling temperature (Tb) of 4-methylindole has been experimentally determined as 539.2 K (266.0 °C), with a vaporization enthalpy ΔlgHmo(298.15 K) of 68.8 ± 0.8 kJ·mol⁻¹ [1]. This places 4-methylindole in an intermediate position among methylindole isomers: lower boiling point than 2-methylindole (545.2 K, 71.7 kJ·mol⁻¹) and 5-methylindole (540.2 K, 70.4 kJ·mol⁻¹), but higher than 1-methylindole (512.6 K, 61.9 kJ·mol⁻¹) and comparable to 3-methylindole (538.7 K, 70.1 kJ·mol⁻¹) and 7-methylindole (539.2 K, 68.8 kJ·mol⁻¹) [1]. The parent indole has a lower boiling temperature of 527.0 K with vaporization enthalpy of 65.6 kJ·mol⁻¹ [1].

Thermodynamics Vaporization enthalpy Volatility Physical chemistry

4-Methylindole (CAS 16096-32-5): Evidence-Driven Application Scenarios


AhR Agonist Tool Compound for Nuclear Receptor Pharmacology Studies

Based on the quantitative evidence showing 4-methylindole achieves the highest EMAX (134% relative to dioxin) among all mono-methylindoles tested, with confirmed nuclear translocation and CYP1A1 promoter binding, this compound is specifically suited for AhR activation studies where maximal efficacy is required [1]. In contrast, 3-methylindole (antagonist only, IC₅₀ 19 μM) would be inappropriate for agonist studies, and 6-methylindole (EMAX 91%) would produce sub-maximal activation [1]. Researchers should select 4-methylindole when investigating downstream AhR signaling pathways, CYP1A1 induction, or as a positive control in AhR antagonist screening campaigns.

Synthetic Building Block with Favorable Metabolic Liability Profile

For medicinal chemistry programs incorporating indole scaffolds, 4-methyl substitution offers an intermediate metabolic liability profile that may be strategically advantageous. The TDI efficiency of 4-methylindole (kinact/KI = 0.29) is 59% lower than 5-methylindole and 55% lower than 7-methylindole, while reactive metabolite formation ranks third of seven analogs (behind 5MI and 7MI) [2]. This evidence supports prioritizing 4-methylindole over 5- or 7-substituted analogs when CYP3A4 inhibition and reactive metabolite formation are design concerns, while still providing a methyl substitution handle for structure-activity relationship exploration.

Liquid-Phase Synthetic Intermediates in Automated or High-Throughput Chemistry

4-Methylindole's liquid physical state at room temperature (mp = 5 °C) distinguishes it from solid positional isomers including 5-methylindole (mp = 58–62 °C), 3-methylindole (mp = 95–98 °C), and indole itself (mp = 52–54 °C) [3]. For high-throughput synthesis platforms, automated liquid handling systems, or solvent-free reaction conditions, the native liquid state of 4-methylindole eliminates the dissolution step required for solid isomers, potentially streamlining workflows and improving reproducibility in parallel synthesis of indole-containing libraries.

Electropolymerization Studies of Substituted Conducting Polymers

Research on electropolymerization of aromatic heterocyclic compounds has established that substituents determine whether electropolymerization occurs or whether soluble products are formed, with conductivities in the range of 10⁻² ohm⁻¹ cm⁻¹ [4]. 4-Methylindole, as a substituted indole monomer, provides a defined structural probe for investigating how C4 methyl substitution affects polymer film properties, electrical conductivity, and electroactive behavior relative to unsubstituted indole or other positional isomers. The liquid physical state may also facilitate monomer handling in electrochemical cell setups compared to solid indole derivatives .

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